Cas no 142394-84-1 (12H-Pyrido[3,2-a]phenoxazine-11-butanoicacid, a-amino-3-carboxy-1,5-dihydroxy-g-oxo-, radical ion(1+) (9CI))

12H-Pyrido[3,2-a]phenoxazine-11-butanoicacid, a-amino-3-carboxy-1,5-dihydroxy-g-oxo-, radical ion(1+) (9CI) structure
142394-84-1 structure
Nome del prodotto:12H-Pyrido[3,2-a]phenoxazine-11-butanoicacid, a-amino-3-carboxy-1,5-dihydroxy-g-oxo-, radical ion(1+) (9CI)
Numero CAS:142394-84-1
MF:C20H15N3O8
MW:425.348405122757
CID:206928
PubChem ID:5459828

12H-Pyrido[3,2-a]phenoxazine-11-butanoicacid, a-amino-3-carboxy-1,5-dihydroxy-g-oxo-, radical ion(1+) (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 12H-Pyrido[3,2-a]phenoxazine-11-butanoicacid, a-amino-3-carboxy-1,5-dihydroxy-g-oxo-, radical ion(1+) (9CI)
    • 11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid
    • 12H-Pyrido[3,2-a]phenoxazine-11-butanoicacid, a-amino-3-carboxy-1,5-dihydroxy-g-oxo-, radical ...
    • 11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-1,12-dihydro-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
    • 12H-Pyrido(3,2-a)phenoxazine-11-butanoic acid, alpha-amino-3-carboxy-1,5-dihydroxy-gamma-oxo-, radical ion(1+), (+-)-
    • Hydroxanthommatin
    • Dihydroxanthommatin
    • 142394-84-1
    • Hydroxyxanthommatin
    • DTXSID00931426
    • 12H-Pyrido(3,2-a)phenoxazine-11-butanoic acid, alpha-amino-3-carboxy-1,5-dihydroxy-gamma-oxo-
    • 11-(3-amino-3-carboxy-propanoyl)-5-hydroxy-1-keto-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid
    • 11-(3-Amino-3-carboxypropanoyl)-1,5-dihydroxy-12H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
    • 11-(3-amino-3-carboxy-propanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid
    • C03476
    • 25705-16-2
    • Inchi: InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30)
    • Chiave InChI: WSRZQBTZCCBWOL-UHFFFAOYSA-N
    • Sorrisi: OC(C(CC(C1C=CC=C2OC3C=C(O)C4NC(=CC(=O)C=4C=3NC=12)C(=O)O)=O)N)=O

Proprietà calcolate

  • Massa esatta: 425.085914
  • Massa monoisotopica: 425.085914
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 5
  • Complessità: 829
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 188
  • XLogP3: -1.9

Proprietà sperimentali

  • Densità: 1.65
  • Punto di ebollizione: 785.3°C at 760 mmHg
  • Punto di infiammabilità: 428.8°C
  • Indice di rifrazione: 1.719
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd